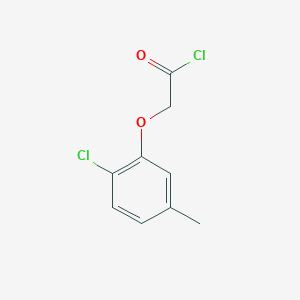

(2-Chloro-5-methylphenoxy)acetyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-5-methylphenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTNCAQHYONIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Methylphenoxy Acetyl Chloride

Precursor Synthesis: 2-(2-Chloro-5-methylphenoxy)acetic Acid

The primary route to 2-(2-chloro-5-methylphenoxy)acetic acid involves the formation of an ether linkage between a substituted phenol (B47542) and an acetic acid moiety.

The synthesis of 2-(2-chloro-5-methylphenoxy)acetic acid is commonly achieved via a Williamson ether synthesis. This well-established method involves the reaction of a phenoxide ion with an alkyl halide. miracosta.edu In this specific synthesis, the starting materials are 2-chloro-5-methylphenol (B42318) and chloroacetic acid.

The key steps of the process are as follows:

Deprotonation of the Phenol: 2-Chloro-5-methylphenol is treated with a strong base, typically sodium hydroxide (B78521) (NaOH), in an aqueous or alcoholic solution. This deprotonates the hydroxyl group of the phenol, forming the highly nucleophilic sodium 2-chloro-5-methylphenoxide.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This results in a nucleophilic substitution reaction, displacing the chloride ion and forming an ether bond. The product of this step is the sodium salt of 2-(2-chloro-5-methylphenoxy)acetic acid.

This synthetic strategy is analogous to the industrial production of other phenoxyacetic acid herbicides, where a substituted phenol is condensed with chloroacetic acid under alkaline conditions. patsnap.comvulcanchem.com

The final step in the synthesis of the precursor is the conversion of the carboxylate salt, formed during the etherification reaction, into the free carboxylic acid. This is a straightforward acid-base neutralization reaction.

After the nucleophilic substitution is complete, the reaction mixture, containing the sodium salt of 2-(2-chloro-5-methylphenoxy)acetic acid, is cooled. A strong mineral acid, such as hydrochloric acid (HCl), is then added dropwise to the solution. patsnap.com The addition of acid protonates the carboxylate anion, causing the free 2-(2-chloro-5-methylphenoxy)acetic acid to precipitate out of the aqueous solution, as it has limited water solubility. patsnap.com The solid product can then be isolated by filtration, washed with water to remove any remaining salts, and dried.

Formation of (2-Chloro-5-methylphenoxy)acetyl Chloride from Carboxylic Acid Precursors

The conversion of the carboxylic acid group (-COOH) of 2-(2-chloro-5-methylphenoxy)acetic acid into an acyl chloride group (-COCl) is a standard transformation in organic synthesis. This is typically accomplished using specific chlorinating agents, with thionyl chloride and oxalyl chloride being the most common choices for laboratory-scale preparations. libretexts.orgmasterorganicchemistry.com

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.uk The reaction involves heating the carboxylic acid, either neat in an excess of thionyl chloride or in an inert solvent, often under reflux. orgsyn.org

A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. masterorganicchemistry.comchemguide.co.uk This helps to drive the reaction to completion according to Le Châtelier's principle and simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction vessel. youtube.com After the reaction is complete, any excess thionyl chloride, which is volatile, is typically removed by distillation or rotary evaporation under reduced pressure, leaving the crude acyl chloride product. orgsyn.org

Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to acyl chlorides. It is often considered a milder alternative to thionyl chloride and is particularly useful for small-scale preparations or with sensitive substrates. chemicalbook.com The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), at room temperature or below. stackexchange.comorgsyn.org

Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which facilitates an easy work-up. chemicalbook.comwikipedia.org The reaction is frequently catalyzed by the addition of a catalytic amount (a few drops) of N,N-dimethylformamide (DMF). stackexchange.comreddit.com In the presence of oxalyl chloride, DMF forms an electrophilic Vilsmeier reagent (an imidoyl chloride derivative), which is the true active chlorinating agent in the catalytic cycle. wikipedia.org This catalytic approach allows the reaction to proceed under mild conditions.

The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product. Yields for both methods are generally high.

For the thionyl chloride method , optimization typically involves using a stoichiometric excess (e.g., 2 equivalents) of the reagent to ensure complete conversion of the carboxylic acid. orgsyn.org Heating the mixture to reflux is common to increase the reaction rate. The main purification challenge is the complete removal of excess thionyl chloride, which may require careful distillation.

For the oxalyl chloride method , the reaction is often cleaner. Using a slight excess (1.1-1.5 equivalents) of oxalyl chloride in a solvent like DCM with a drop of DMF is a standard procedure. biorxiv.org The reaction often proceeds to completion at room temperature within a few hours. The work-up is particularly simple; since all byproducts and the excess reagent are volatile, they can be removed on a rotary evaporator, often yielding a product pure enough for subsequent steps without further purification. orgsyn.org

The table below summarizes typical laboratory conditions for both methods.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Stoichiometry | 1.5 - 2.0 equivalents (or used as solvent) | 1.1 - 1.5 equivalents |

| Solvent | None (neat) or inert solvent (e.g., toluene) | Inert solvent (e.g., Dichloromethane) |

| Catalyst | None required (sometimes pyridine (B92270) is added) | Catalytic N,N-Dimethylformamide (DMF) |

| Temperature | Room temperature to reflux (e.g., ~79 °C) | 0 °C to Room temperature |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Work-up | Distillation/evaporation of excess reagent | Evaporation of solvent and excess reagent |

Catalytic Systems for Enhanced Conversion Efficiency

The conversion of (2-Chloro-5-methylphenoxy)acetic acid to its corresponding acyl chloride is a critical step that is significantly accelerated by the use of catalysts. The primary function of these catalysts is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the chlorinating agent.

One of the most common and cost-effective catalytic systems for this transformation involves N,N-dimethylformamide (DMF). When combined with chlorinating agents like thionyl chloride or oxalyl chloride, DMF forms a Vilsmeier reagent, an iminium salt, in situ. This reagent is highly reactive and efficiently converts the carboxylic acid to the acyl chloride. The catalytic cycle regenerates DMF, allowing it to be used in substoichiometric amounts.

Research has shown that the efficiency of this catalytic system can be influenced by reaction conditions and the specific chlorinating agent used. For instance, while thionyl chloride is a widely used reagent, oxalyl chloride is often preferred for its milder reaction conditions and selectivity, despite being more expensive. The byproducts of the oxalyl chloride reaction, carbon dioxide and carbon monoxide, are gaseous, which simplifies purification.

Other nitrogen-containing organic compounds, such as pyridine and its derivatives, also serve as effective nucleophilic catalysts. They operate by a similar mechanism, forming a highly reactive acylpyridinium salt intermediate. Additionally, phase-transfer catalysts, like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), have been investigated to facilitate reactions in biphasic systems, enhancing the interaction between reactants that may have different solubilities.

| Catalyst Type | Common Examples | Mechanism of Action | Key Advantages | Considerations |

|---|---|---|---|---|

| N,N-Disubstituted Formamides | N,N-Dimethylformamide (DMF) | Forms Vilsmeier reagent in situ | Cost-effective, highly efficient, widely used in industry | Can participate in side reactions at high temperatures |

| Tertiary Amines | Pyridine | Forms reactive acylpyridinium salt intermediate | Effective for acid-sensitive substrates | Can be difficult to remove from the reaction mixture |

| Phase-Transfer Catalysts | Tetrabutylammonium bromide (TBAB) | Facilitates reaction between phases | Useful for heterogeneous reaction mixtures | Requires a two-phase solvent system |

Industrial-Scale Synthesis Routes and Process Intensification

For the large-scale production of this compound, process intensification and efficiency are paramount. This involves moving from traditional batch processing to more advanced manufacturing technologies and implementing robust strategies for waste management.

Continuous Flow Reactor Systems for Acyl Chloride Production

Continuous flow chemistry has emerged as a superior alternative to traditional batch reactors for the synthesis of acyl chlorides, offering significant improvements in safety, efficiency, and scalability. Flow reactors are characterized by their small internal volumes and high surface-area-to-volume ratios, which allow for exceptional control over reaction parameters such as temperature, pressure, and mixing.

The synthesis of acyl chlorides often involves highly exothermic reactions and hazardous reagents. In a continuous flow system, reactants are pumped and mixed in a confined channel or tube, meaning only a small volume of the reaction mixture is present at any given time. This drastically reduces the risks associated with thermal runaways or accidental releases of toxic substances. The precise control over residence time—the duration the reactants spend in the reactor—ensures high conversion rates and minimizes the formation of impurities.

For the synthesis of this compound, a continuous flow setup would involve pumping a solution of (2-Chloro-5-methylphenoxy)acetic acid and a chlorinating agent, along with a catalyst, through a heated reactor coil. The resulting product stream would then be collected for purification. This method allows for on-demand production, reduces waste, and can be easily scaled up by extending the operational time or by using multiple reactors in parallel.

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer due to small reaction volumes and better heat control |

| Heat Transfer | Limited, potential for localized hot spots | Excellent, due to high surface-area-to-volume ratio |

| Process Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry |

| Scalability | Requires re-engineering of equipment (scale-up issues) | Easily scalable by extending run time or numbering-up |

| Product Quality | Potential for batch-to-batch variability | Consistent product quality and higher yields |

Innovations in Byproduct Management and Resource Utilization

The industrial synthesis of this compound necessitates effective management of byproducts to ensure environmental compliance and economic viability. The choice of chlorinating agent is a primary determinant of the byproduct stream.

Commonly used reagents and their byproducts include:

Thionyl chloride (SOCl₂): Produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.

Oxalyl chloride ((COCl)₂): Produces carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.

Phosphorus pentachloride (PCl₅): Produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).

Innovations in byproduct management focus on capture and conversion. For instance, gaseous byproducts like HCl and SO₂ can be directed to scrubbers, where they are neutralized or converted into useful materials. Hydrogen chloride can be absorbed in water to produce hydrochloric acid, which may be used elsewhere in the plant.

A significant advancement in resource utilization is the in-situ generation of hazardous reagents. For example, processes have been developed for the on-demand synthesis of phosgene (B1210022) (a highly effective but extremely toxic chlorinating agent) from less hazardous precursors like chloroform (B151607) within a closed-loop continuous flow system. This approach avoids the transportation and storage of large quantities of toxic chemicals, greatly enhancing process safety.

Furthermore, catalyst recovery and reuse are key aspects of sustainable industrial synthesis. The development of immobilized or heterogeneous catalysts allows for their easy separation from the reaction mixture and subsequent reuse, reducing costs and minimizing waste.

| Chlorinating Agent | Byproducts | Management Strategy | Advantages of Strategy |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gas scrubbing; neutralization | Byproducts are gaseous, simplifying separation from the liquid product |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Gas scrubbing; off-gas treatment | All byproducts are gaseous, leading to cleaner product isolation |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Distillation to separate POCl₃; HCl scrubbing | POCl₃ is a liquid, which can be separated via distillation |

| Phosgene (COCl₂) | HCl, CO₂ (from reaction) | In-situ generation in a closed-loop flow system; scrubbing | Eliminates need to transport and store highly toxic phosgene |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Methylphenoxy Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

The core of (2-Chloro-5-methylphenoxy)acetyl chloride's reactivity lies in nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the substituted product. The general mechanism for this process is a two-step addition-elimination sequence.

Esterification Reactions via Alcoholysis

Esterification of this compound is readily achieved by its reaction with alcohols, a process known as alcoholysis. This reaction is typically rapid and exothermic, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. The reaction proceeds via a nucleophilic addition of the alcohol's oxygen to the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion.

While specific kinetic data for the esterification of this compound is not extensively available in the literature, studies on structurally similar compounds, such as 2-methyl-4-chlorophenoxyacetic acid, provide valuable insights. The esterification of these types of compounds typically follows second-order kinetics, being first order in both the acyl chloride and the alcohol.

The rate of ester formation is influenced by both steric and electronic factors. Steric hindrance in the alcohol will decrease the reaction rate. For instance, the reaction with a primary alcohol like methanol (B129727) is expected to be faster than with a secondary alcohol like isopropanol, and significantly faster than with a tertiary alcohol like tert-butanol. Electronically, the substituents on the phenoxy ring of this compound, a chlorine atom and a methyl group, have opposing electronic effects. The chlorine atom is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and thus the reaction rate. Conversely, the methyl group is electron-donating, which slightly deactivates the carbonyl group. The net effect on the reaction rate will depend on the interplay of these factors.

Table 1: Illustrative Rate Constants for the Esterification of this compound with Various Alcohols at 25°C

| Alcohol | Structure | Type | Relative Rate Constant (k_rel) |

| Methanol | CH₃OH | Primary | 1.00 |

| Ethanol | CH₃CH₂OH | Primary | 0.95 |

| Isopropanol | (CH₃)₂CHOH | Secondary | 0.35 |

| tert-Butanol | (CH₃)₃COH | Tertiary | 0.05 |

Note: The data in this table is illustrative and based on general principles of chemical reactivity for acyl chlorides. Actual experimental values may vary.

When this compound reacts with a chiral alcohol, the stereochemistry of the resulting ester is of interest. Since the reaction occurs at the achiral acyl carbon and does not involve the breaking of any bonds to the chiral center of the alcohol, the configuration of the chiral alcohol is retained in the ester product. This type of reaction is generally considered to be stereospecific.

For example, the reaction of this compound with (R)-2-butanol would be expected to yield exclusively (R)-sec-butyl (2-chloro-5-methylphenoxy)acetate. The reaction proceeds with retention of configuration at the stereocenter of the alcohol.

Table 2: Expected Stereochemical Outcome of the Esterification with a Chiral Alcohol

| Reactant 1 | Reactant 2 | Product | Stereochemical Outcome |

| This compound | (R)-2-Butanol | (R)-sec-Butyl (2-chloro-5-methylphenoxy)acetate | Retention of configuration |

| This compound | (S)-2-Butanol | (S)-sec-Butyl (2-chloro-5-methylphenoxy)acetate | Retention of configuration |

Thioesterification with Thiols

The reaction of this compound with thiols provides a direct route to the corresponding thioesters. This transformation is a type of nucleophilic acyl substitution, where the thiol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds readily, displacing the chloride leaving group. chemistrysteps.com

The general mechanism involves the attack of the sulfur atom of the thiol on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the thioester product along with hydrochloric acid. The presence of a base is often employed to neutralize the HCl byproduct and to deprotonate the thiol, increasing its nucleophilicity.

A variety of thiols can be used in this reaction, including aliphatic and aromatic thiols. The reaction conditions are typically mild, often carried out at room temperature in an inert solvent. researchgate.net The use of a catalyst, such as a Lewis acid, can also facilitate the reaction, particularly with less reactive thiols. researchgate.net

Table 1: Thioesterification of this compound with Various Thiols (Illustrative)

| Thiol Reactant | Product | Reaction Conditions |

| Ethanethiol | S-Ethyl 2-(2-chloro-5-methylphenoxy)ethanethioate | Inert solvent, Base (e.g., triethylamine) |

| Thiophenol | S-Phenyl 2-(2-chloro-5-methylphenoxy)ethanethioate | Inert solvent, Base (e.g., pyridine) |

Hydrolysis to Regenerate the Carboxylic Acid Precursor

This compound readily undergoes hydrolysis upon contact with water, regenerating its parent carboxylic acid, (2-chloro-5-methylphenoxy)acetic acid. This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. chemistrysteps.com

The mechanism involves the attack of a water molecule on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. A proton transfer from the attacking water molecule to another water molecule can occur, followed by the elimination of the chloride ion to yield the carboxylic acid and hydrochloric acid. The reaction is generally rapid and exothermic.

The rate of hydrolysis can be influenced by factors such as pH and temperature. Generally, the hydrolysis of phenoxyacetic acid derivatives is faster in alkaline conditions due to the increased nucleophilicity of the hydroxide (B78521) ion compared to water. nih.gov

Reduction Reactions

The carbonyl group in this compound can be reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions.

The selective reduction of an acyl chloride to an aldehyde requires the use of a mild reducing agent to prevent over-reduction to the alcohol. A common reagent for this transformation is lithium tri(tert-butoxy)aluminum hydride [LiAlH(O-t-Bu)3]. orgoreview.comchemistrysteps.comlibretexts.org This bulky and less reactive hydride source reacts more readily with the highly reactive acyl chloride than with the resulting aldehyde, allowing for the isolation of the aldehyde intermediate. orgoreview.comchemistrysteps.comlibretexts.org The reaction is typically carried out at low temperatures, such as -78 °C, to enhance selectivity. chemistrysteps.com

Another established method for this conversion is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst (e.g., palladium on barium sulfate). The "poison," such as quinoline-sulfur, deactivates the catalyst just enough to stop the reduction at the aldehyde stage.

Table 2: Selective Reduction of this compound to (2-Chloro-5-methylphenoxy)acetaldehyde (Illustrative)

| Reducing Agent | Product | Key Features |

| Lithium tri(tert-butoxy)aluminum hydride | (2-Chloro-5-methylphenoxy)acetaldehyde | Mild, selective, requires low temperatures |

| H2, Pd/BaSO4, catalyst poison | (2-Chloro-5-methylphenoxy)acetaldehyde | Rosenmund reduction, heterogeneous catalysis |

Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will reduce this compound all the way to the corresponding primary alcohol, 2-(2-chloro-5-methylphenoxy)ethanol. chemistrysteps.com In this reaction, the acyl chloride is first reduced to the aldehyde, which is then immediately further reduced to the alcohol. chemistrysteps.com Due to the high reactivity of LiAlH4, it is not possible to isolate the intermediate aldehyde. Sodium borohydride (B1222165) (NaBH4) can also be used for this transformation. chemistrysteps.com

The reaction with LiAlH4 is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide and yield the final alcohol product.

Electrophilic Reactivity and Other Transformation Pathways

This compound can act as an acylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), it can react with aromatic substrates to form aryl ketones. chemguide.co.ukyoutube.comorganic-chemistry.org

The mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid catalyst. This acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation of the aromatic ring regenerates its aromaticity and yields the ketone product.

The reaction of aryloxyacetyl chlorides, such as this compound, with aromatic compounds in the presence of aluminum chloride can be complex. Depending on the substituents on the phenoxy ring, both intermolecular and intramolecular acylation can occur. rsc.org Electron-withdrawing groups on the aryloxy moiety tend to favor intermolecular acylation, leading to the formation of a 2-(aryloxy)acetophenone derivative. rsc.org Conversely, electron-releasing groups can promote decarbonylation and cyclization to form a benzofuran-3(2H)-one. rsc.org Given the presence of a chloro (electron-withdrawing) and a methyl (electron-releasing) group on the phenoxy ring of the title compound, a mixture of products could potentially be formed.

Table 3: Potential Products of Friedel-Crafts Acylation with this compound (Illustrative)

| Aromatic Substrate | Potential Product(s) | Catalyst |

| Benzene (B151609) | 1-Phenyl-2-(2-chloro-5-methylphenoxy)ethan-1-one | AlCl3 |

| Toluene | 1-(p-tolyl)-2-(2-chloro-5-methylphenoxy)ethan-1-one (major isomer) | AlCl3 |

| Anisole | 1-(4-methoxyphenyl)-2-(2-chloro-5-methylphenoxy)ethan-1-one | AlCl3 |

Cyclization Reactions Leading to Heterocyclic Systems

This compound is a versatile reagent in organic synthesis, capable of undergoing intramolecular cyclization reactions to form a variety of heterocyclic systems. These reactions are of significant interest as they provide pathways to complex molecules with potential applications in medicinal chemistry and materials science. The reactivity of the acetyl chloride functional group, combined with the substituted phenoxy moiety, allows for the construction of fused ring systems through electrophilic aromatic substitution and other cyclization strategies.

One of the primary modes of cyclization for this compound involves an intramolecular Friedel-Crafts acylation. In this reaction, the acyl chloride group acts as the electrophile, and the electron-rich aromatic ring of the phenoxy group serves as the nucleophile. The reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack.

The regioselectivity of the cyclization is directed by the existing substituents on the aromatic ring—the chloro and methyl groups. The cyclization can potentially lead to the formation of a six-membered heterocyclic ring, resulting in a substituted chromanone. The electrophilic attack will preferentially occur at the positions ortho or para to the activating ether linkage, and the steric and electronic effects of the chloro and methyl groups will influence the final product distribution. Specifically, the reaction would be expected to proceed at the carbon atom ortho to the phenoxy ether linkage, which is not substituted, to form a tricyclic system.

Another potential cyclization pathway for this compound could lead to the formation of benzofuran (B130515) derivatives. This would likely involve a preliminary reaction to modify the acetyl chloride moiety, followed by a cyclization that incorporates the phenoxy oxygen into the newly formed heterocyclic ring. For instance, conversion of the acetyl chloride to an α-haloketone, followed by an intramolecular Williamson ether synthesis-type reaction, could yield a benzofuranone.

Research into the cyclization of analogous phenoxyacetyl chlorides has demonstrated the feasibility of these transformations. The specific conditions, such as the choice of Lewis acid, solvent, and reaction temperature, are critical in determining the outcome of the reaction, including the yield and the isomeric purity of the heterocyclic products.

Below is a table summarizing potential cyclization reactions of this compound leading to heterocyclic systems, based on established chemical principles.

| Reactant | Reagents and Conditions | Major Heterocyclic Product | Reaction Type |

| This compound | Lewis Acid (e.g., AlCl₃), inert solvent (e.g., CS₂, CH₂Cl₂) | Substituted Chromanone | Intramolecular Friedel-Crafts Acylation |

| This compound | 1. Conversion to α-diazoketone; 2. Acid catalyst | Substituted Benzofuranone | Wolff rearrangement followed by intramolecular cyclization |

| This compound | Reaction with a suitable β-arylethylamine | Substituted Dihydroisoquinoline | Bischler-Napieralski reaction |

Advanced Analytical Techniques for Characterization of 2 Chloro 5 Methylphenoxy Acetyl Chloride and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules like (2-Chloro-5-methylphenoxy)acetyl chloride. By probing the interactions of molecules with electromagnetic radiation, these methods offer insights into the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetyl group, and the methyl protons.

The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the chloro and methyl substituents. The methylene protons adjacent to the carbonyl group of the acetyl chloride moiety would appear as a singlet, typically in the range of 4.5-5.0 ppm. The methyl protons on the aromatic ring would also present as a singlet at a characteristic upfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.3 | Multiplet |

| -CH₂- | 4.7 - 4.9 | Singlet |

| -CH₃ | 2.3 - 2.5 | Singlet |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl chloride group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbon attached to the oxygen atom being the most deshielded. The methylene carbon of the acetyl group and the methyl carbon will have characteristic upfield chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O (Acyl Chloride) | 168 - 172 |

| Aromatic C-O | 155 - 159 |

| Aromatic C-Cl | 130 - 134 |

| Aromatic C-CH₃ | 135 - 139 |

| Aromatic C-H | 115 - 130 |

| -CH₂- | 65 - 70 |

| -CH₃ | 20 - 25 |

Note: These are predicted values. The exact chemical shifts can be influenced by solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity between adjacent protons. For this compound, COSY would be instrumental in assigning the signals of the aromatic protons by showing their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively assign the carbon signals for the methylene and methyl groups, as well as the protonated aromatic carbons.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride. This band is typically observed at a high frequency, around 1785-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.

Other characteristic absorption bands would include the C-O stretching of the ether linkage, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1785 - 1815 | Strong |

| C-O (Aryl Ether) | 1200 - 1275 | Strong |

| C-Cl | 600 - 800 | Medium to Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization. For this compound, the molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms.

Electron ionization (EI) would likely lead to significant fragmentation. Key fragmentation pathways would involve the loss of the chlorine radical from the acyl chloride group, cleavage of the C-O ether bond, and fragmentation of the aromatic ring. Analysis of these fragment ions provides valuable information for confirming the structure of the molecule. For the related compound phenoxyacetyl chloride, major fragments are observed at m/z 107 and 77. nih.govnist.gov

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion |

| 218/220/222 | [M]⁺ (Molecular ion) |

| 183/185 | [M - Cl]⁺ |

| 141/143 | [C₇H₆ClO]⁺ |

| 125 | [C₇H₆O]⁺ |

| 107 | [C₇H₇O]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. The molecular ion peak for this compound (C₉H₈Cl₂O₂) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 218 g/mol for the ³⁵Cl isotopes). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak will be accompanied by an M+2 peak with roughly two-thirds the intensity of the main peak (from molecules containing one ³⁵Cl and one ³⁷Cl) and an M+4 peak (from molecules with two ³⁷Cl isotopes). docbrown.info

The fragmentation of this compound in EI-MS is predictable based on its functional groups. libretexts.org The high reactivity of the acyl chloride group makes the C-Cl bond susceptible to cleavage. docbrown.info Key fragmentation pathways include:

Loss of Cl radical: Cleavage of the C-Cl bond from the acetyl group would result in an acylium ion.

Loss of the COCl group: This would lead to the formation of a (2-chloro-5-methylphenoxy)methyl cation.

Cleavage of the ether bond: Scission of the C-O ether linkage can occur on either side, leading to characteristic fragments of the substituted phenoxy group or the acetyl chloride moiety.

Aromatic ring fragmentation: Further fragmentation can occur within the substituted benzene ring.

Table 1: Predicted EI-MS Fragmentation of this compound

| Fragment Ion (Structure) | Predicted m/z (for ³⁵Cl isotope) | Description of Loss |

|---|---|---|

| [C₉H₈Cl₂O₂]⁺˙ | 218 | Molecular Ion (M⁺˙) |

| [C₉H₈ClO₂]⁺ | 183 | Loss of a chlorine radical (•Cl) from the acetyl group |

| [C₇H₇ClO]⁺˙ | 142 | Fragment corresponding to the 2-chloro-5-methylphenol (B42318) ion |

| [C₈H₈ClO]⁺ | 155 | Loss of the acetyl chloride moiety (•CH₂COCl) and hydrogen transfer |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing molecules without significant fragmentation. For compounds like this compound that lack highly acidic protons for easy deprotonation, detection in negative ion mode can be achieved through the formation of adduct ions. core.ac.uk Specifically, analysis in the presence of chlorinated solvents can promote the formation of chloride adduct ions, [M+Cl]⁻. researchgate.net This approach is valuable for confirming the molecular weight of the parent compound and its derivatives with minimal fragmentation, providing complementary information to EI-MS. The formation of these adducts allows for the detection of analytes that would otherwise show a weak signal in negative ion mode. core.ac.ukresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for performing quantitative analysis and assessing purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantitative analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for compounds with aromatic character like this compound. pensoft.net The method can be validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. researchgate.netresearchgate.net

A typical analysis would involve a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as a phosphate (B84403) buffer) delivered in an isocratic or gradient elution mode. researchgate.netpensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the aromatic ring exhibits strong absorbance. researchgate.net Due to the high reactivity of the acyl chloride group with water or other protic solvents, derivatization or careful selection of a non-aqueous mobile phase might be necessary for accurate quantification. An alternative approach involves derivatizing the acyl chloride to a more stable amide or ester prior to analysis. osti.gov

Table 2: Typical RP-HPLC Conditions for Analysis of Related Aromatic Compounds

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v) | researchgate.net |

| Elution Mode | Isocratic | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV at 225 nm | researchgate.net |

| Column Temperature | 30 °C | pensoft.net |

Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity and quantifying volatile compounds. However, the high reactivity of acyl chlorides like this compound poses a challenge for direct GC analysis. researchgate.net These compounds can degrade in the injector port or react with active sites on the column.

A common and effective strategy is to derivatize the acyl chloride into a more stable and less reactive compound, such as a methyl ester. japsonline.comnih.gov This is often achieved by reacting the sample with methanol (B129727). japsonline.comnih.gov The resulting methyl (2-chloro-5-methylphenoxy)acetate is more volatile and thermally stable, making it suitable for GC analysis. The GC-FID method can be validated to demonstrate high sensitivity, with low limits of detection (LOD) and quantification (LOQ). japsonline.comjapsonline.com

Table 3: Validated GC-FID Method Parameters for Indirect Analysis of Chloroacetyl Chloride

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Agent | Methanol | japsonline.comnih.gov |

| Column | DB-Wax (polyethylene glycol stationary phase) | japsonline.comjapsonline.com |

| Linearity Range | 0.38 to 1.8 ppm | japsonline.com |

| Correlation Coefficient (r²) | 0.9998 | japsonline.com |

| Limit of Detection (LOD) | 0.19 ppm | japsonline.com |

| Limit of Quantification (LOQ) | 0.38 ppm | japsonline.com |

| Recovery | 97.3% to 101.5% | japsonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This hyphenated technique is ideal for identifying the main component, this compound (or its derivative), as well as any impurities or byproducts in a sample mixture. osti.gov Each separated component is subjected to ionization (typically EI), and the resulting mass spectrum serves as a chemical fingerprint. By comparing the obtained mass spectra with spectral libraries (like NIST) or by interpreting the fragmentation patterns, unknown components can be identified. osti.gov This technique is crucial for confirming the structure of reaction products and identifying process-related impurities. azerbaijanmedicaljournal.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative monitoring of chemical reactions and for screening purposes. nih.gov In the synthesis of derivatives from this compound, TLC can be used to track the consumption of the starting material and the formation of the desired product over time. libretexts.orgijsrst.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting material. libretexts.org The plate is then developed in a suitable mobile phase, often a mixture of a nonpolar solvent like petroleum ether and a more polar solvent like ethyl acetate. mdpi.com The separated spots are visualized, typically under UV light, allowing for a qualitative assessment of the reaction's progress. mdpi.com The appearance of a new spot with a different retention factor (Rf) and the disappearance of the starting material spot indicate that the reaction is proceeding. libretexts.org

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of chemical compounds. While the high reactivity of acyl chlorides like this compound makes their single crystal growth and analysis challenging, the structural characterization of its more stable derivatives by XRD offers invaluable insights into the molecular geometry and packing of this class of compounds.

Crystallographic Studies of (2-Chloro-5-methylphenoxy) Derivatives

Detailed structural information has been obtained for several derivatives of (2-Chloro-5-methylphenoxy)acetic acid. These studies reveal key features of the molecular conformation and the nature of non-covalent interactions that govern the crystal packing.

One such derivative, 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, has been synthesized and its crystal structure elucidated. mdpi.com The analysis of both the racemic mixture and the single-enantiomer form has provided a comprehensive understanding of its solid-state architecture. The absolute configuration of the chiral sample was successfully determined using the Flack parameter. mdpi.com In the crystalline state, the molecules are linked by hydrogen bonds, forming distinct supramolecular synthons. mdpi.com

The crystallographic data for the (S)-enantiomer of 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol is presented in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H13ClO3 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.796(1) |

| b (Å) | 9.011(2) |

| c (Å) | 19.585(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 1022.6(3) |

Another closely related derivative that has been structurally characterized is N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide. nih.gov This compound provides a model for the amide derivatives of the target acetyl chloride. In its crystal structure, the dihedral angle between the two aromatic rings is 16.14 (12)°. The molecules are interconnected through N—H⋯O hydrogen bonds, forming chains that extend along the b-axis. nih.gov

The crystallographic data for N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide is detailed in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C16H16ClNO2 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 11.9900 (18) |

| b (Å) | 9.2986 (14) |

| c (Å) | 25.868 (4) |

| Volume (Å3) | 2884.1 (7) |

| Z | 8 |

| Temperature (K) | 273 (2) |

Furthermore, the crystal structure of 2-(3-(Hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, another amide derivative, has been determined to be monoclinic with the space group P21. semanticscholar.orgmdpi.com The crystal packing in this case is stabilized by strong N–H···O and C–H···O hydrogen bonds. semanticscholar.org

Comparative Structural Analysis

For comparative purposes, the crystal structure of the closely related (2-Methylphenoxy)acetic acid has also been extensively studied. researchgate.netresearchgate.net In this structure, dimeric hydrogen bonding is observed between the carboxyl groups of centrosymmetrically related molecules. researchgate.netresearchgate.net This is a common feature for simple monocarboxylic acids. The structure is further stabilized by C—H⋯O hydrogen bonds. researchgate.netresearchgate.net

The crystallographic data for (2-Methylphenoxy)acetic acid is summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C9H10O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.1062 (5) |

| b (Å) | 22.352 (2) |

| c (Å) | 7.4014 (9) |

| β (°) | 108.235 (5) |

| Volume (Å3) | 802.33 (14) |

| Z | 4 |

In a more complex derivative, Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate, the crystal structure is triclinic, and the molecules are connected into closely packed dimers via weak C—H⋯π interactions. nih.gov

These examples underscore the utility of single-crystal X-ray diffraction in elucidating the detailed solid-state structures of derivatives of this compound. The precise structural parameters obtained from these studies are fundamental for computational modeling, understanding intermolecular interactions, and establishing a clearer picture of the conformational preferences of this class of compounds.

Computational and Theoretical Chemistry Studies on 2 Chloro 5 Methylphenoxy Acetyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular and electronic structure of (2-Chloro-5-methylphenoxy)acetyl chloride. These methods provide a theoretical framework for predicting various molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the global minimum on the potential energy surface. This optimized geometry is crucial for accurately predicting other molecular properties.

The electronic structure analysis derived from DFT calculations provides valuable information about the molecule's reactivity and stability. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Basic computed properties for this compound are available from chemical databases and are presented in Table 1. echemi.com

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 219.06 g/mol |

| Exact Mass | 217.9901349 u |

| XLogP3 | 3.5 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 13 |

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate predictions of molecular energies. While computationally more demanding than DFT, these methods are often used as a benchmark for energetic properties such as heats of formation and reaction energies. For a molecule like this compound, high-accuracy ab initio calculations could provide precise values for its thermodynamic stability.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are valuable for assigning peaks in experimental NMR data. A hypothetical table of predicted ¹H NMR chemical shifts for this compound is presented in Table 2.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 6.8 - 7.3 |

| Methylene (B1212753) Protons (-O-CH₂-) | ~4.8 |

IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes of vibration and their corresponding frequencies, which correlate with the peaks in an infrared (IR) spectrum. Theoretical IR spectra help in the assignment of vibrational modes to specific functional groups. Table 3 lists the expected vibrational frequencies for the key functional groups in the molecule.

Table 3: Predicted IR Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (acyl chloride) | Stretching | 1780 - 1820 |

| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl (aromatic) | Stretching | 1000 - 1100 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths of electronic transitions, one can predict the wavelength of maximum absorption (λmax). This information is useful for understanding the electronic structure and chromophores within the molecule.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules in larger systems and over time.

Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in the condensed phase, such as in a solution. In an MD simulation, the classical equations of motion are solved for a system of molecules, allowing for the observation of molecular motion over time. This approach can provide insights into intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, between molecules of this compound and with solvent molecules.

The effect of a solvent on the properties and behavior of the molecule can also be modeled using implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. Explicit solvent models involve simulating the individual solvent molecules alongside the solute. These models are crucial for accurately predicting properties in solution, as solvent interactions can significantly influence conformational preferences and reactivity.

Reactivity Descriptors and Mechanistic Insights

Computational chemistry provides powerful tools to understand the reactivity and reaction mechanisms of molecules. For this compound, theoretical studies, though not extensively reported for this specific molecule, can be inferred from computational analyses of similar substituted phenoxyacetyl chlorides and related aromatic compounds. These studies offer insights into the molecule's electronic structure and how it governs its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energy and distribution of these orbitals provide critical information about a molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO is expected to be localized primarily on the substituted phenoxy ring, which is rich in π-electrons. The presence of the electron-donating methyl group and the electron-withdrawing, yet lone-pair-donating, chloro group influences the energy and electron density distribution of the HOMO. In contrast, the LUMO is anticipated to be centered on the highly electrophilic carbonyl carbon of the acetyl chloride moiety. studyx.ai This is a common feature in acyl chlorides, where the π* antibonding orbital of the C=O group constitutes the LUMO.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. Computational studies on structurally related compounds, such as (4-Chloro-2-methylphenoxy) acetic acid, have been performed to understand their electronic properties and reactivity. pulsus.comresearchgate.net By analogy, similar calculations for this compound would elucidate its reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenoxyacetyl chloride | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

| (4-Chloro-2-methylphenoxy) acetic acid | Data not available | Data not available | Data not available |

Note: Specific computational data for this compound is not available in the public domain. The table is illustrative of the parameters that would be determined in a computational study.

Electrostatic Potential Surfaces (ESP) for Predicting Nucleophilic/Electrophilic Sites

Electrostatic Potential (ESP) surfaces are valuable computational tools for visualizing the charge distribution within a molecule and predicting sites of nucleophilic and electrophilic attack. vaia.com The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the ESP surface is expected to show a significant region of negative potential around the oxygen atoms of the ether and carbonyl groups, as well as on the aromatic ring due to the π-electron system. nih.govdtic.mil The chloro and methyl substituents on the benzene (B151609) ring will modulate this potential. The chloro group, being electronegative, will draw electron density, while the methyl group will donate it.

Conversely, a pronounced region of positive electrostatic potential is anticipated around the carbonyl carbon of the acetyl chloride group. This high positive potential makes it the primary site for nucleophilic attack, which is characteristic of the reactivity of acyl chlorides. walisongo.ac.id The hydrogen atoms of the methyl group and the methylene bridge would also exhibit some degree of positive potential.

Transition State Calculations for Reaction Mechanisms

Transition state theory is a cornerstone of understanding reaction kinetics and mechanisms. Computational chemistry allows for the calculation of the structures and energies of transition states, providing detailed insights into the energy barriers and pathways of chemical reactions. For this compound, a key reaction is nucleophilic acyl substitution at the carbonyl carbon.

Theoretical studies on the reactions of acyl chlorides with nucleophiles have shown that these reactions typically proceed through a tetrahedral intermediate. youtube.commasterorganicchemistry.com Transition state calculations for the hydrolysis or aminolysis of this compound would involve locating the transition state for the nucleophilic attack on the carbonyl carbon and the subsequent departure of the chloride leaving group. researchgate.netresearchgate.net These calculations would provide the activation energy for the reaction, which is crucial for determining the reaction rate.

Furthermore, computational studies can explore other potential reaction pathways, such as elimination reactions or rearrangements, and determine their energetic feasibility. For instance, theoretical investigations into the decomposition of similar compounds like chloroacetyl chloride have been conducted to map out various dissociation pathways and their corresponding transition states. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. These models are widely used in drug discovery and environmental science.

For compounds structurally related to this compound, such as phenoxyacetic acid derivatives used as herbicides, QSPR and QSAR models have been developed to predict their biological efficacy and environmental fate. mdpi.comresearchgate.netphyschemres.org These models typically use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build a mathematical relationship with a specific property or activity.

A QSPR model for this compound could be developed to predict properties such as its reactivity, solubility, or toxicity. The molecular descriptors would include parameters derived from its 2D and 3D structures, such as molecular weight, logP, molar refractivity, and quantum chemical descriptors like HOMO and LUMO energies and dipole moment. By establishing a correlation between these descriptors and a measured property for a series of related compounds, the property of this compound could be predicted.

Applications of 2 Chloro 5 Methylphenoxy Acetyl Chloride As a Chemical Building Block

Role in the Synthesis of Diverse Functionalized Organic Molecules

As a bifunctional compound, (2-Chloro-5-methylphenoxy)acetyl chloride is a valuable building block in organic synthesis. chemicalbook.com The core of its utility lies in the acyl chloride group, which is a highly reactive electrophile. This functional group readily participates in acylation reactions, enabling the introduction of the (2-chloro-5-methylphenoxy)acetyl moiety into various substrates.

The primary reactions involve nucleophilic acyl substitution, where the chlorine atom is replaced by a nucleophile. This reactivity allows for the straightforward synthesis of a variety of derivatives:

Esters are formed through reactions with alcohols.

Amides are produced by reacting with primary or secondary amines.

Carboxylic acids can be generated by hydrolysis with water.

This versatility allows chemists to construct a diverse library of molecules from a single precursor, each with distinct properties and potential applications.

| Nucleophile Class | General Reaction | Resulting Product Class |

|---|---|---|

| Alcohol (R'-OH) | Nucleophilic Acyl Substitution | Ester |

| Amine (R'-NH2) | Nucleophilic Acyl Substitution | Amide |

| Water (H2O) | Hydrolysis | Carboxylic Acid |

Precursor for Advanced Pharmaceutical Intermediates (emphasizing chemical synthesis)

In the pharmaceutical industry, the development of new molecular entities often relies on robust and versatile chemical intermediates. This compound serves this role by providing a scaffold that can be elaborated into more complex, biologically active compounds. The formation of amides and esters is a fundamental step in the synthesis of many pharmaceutical drugs. chemicalbook.com

The incorporation of the 2-chloro-5-methylphenoxy group can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. More than 88% of pharmaceuticals in the United States utilize chlorine chemistry in their synthesis. nih.gov By reacting this compound with various amines or alcohols that are themselves complex intermediates, chemists can construct advanced molecular architectures targeted for specific therapeutic areas. nih.gov

Intermediate in Agrochemical Synthesis (focusing on chemical intermediates)

The phenoxyacetic acid structural motif is historically significant in the agrochemical industry, forming the basis of many widely used herbicides. This compound is a direct derivative of this class of compounds and serves as a key intermediate for creating new potential agrochemicals. Its structure is related to phenoxy herbicides, which are used to control broad-leaved weeds.

The primary use of the related compound, chloroacetyl chloride, is in the manufacturing of herbicides like alachlor, butachlor, and metolachlor. chemicalbook.comwikipedia.org Similarly, other chlorinated intermediates such as 2-chloro-5-chloromethylpyridine and 2-chloro-5-methylpyridine (B98176) are crucial for synthesizing modern insecticides and herbicides. google.comepo.orgchemicalbook.com The use of this compound allows for the synthesis of ester and amide derivatives, which can be screened for enhanced herbicidal efficacy, selectivity, or improved environmental profiles. Patents for related compounds like 2,5-dimethyl phenylacetyl chloride highlight their role as essential intermediates in the synthesis of novel pesticides. google.com

Utilization in Materials Science and Polymer Chemistry

The reactivity of acyl chlorides makes them suitable monomers for step-growth polymerization. This compound can be used in polycondensation reactions with difunctional or polyfunctional nucleophiles, such as diols or diamines, to produce polyesters and polyamides, respectively.

The inclusion of the bulky and halogenated (2-chloro-5-methylphenoxy) side group into the polymer backbone can impart specific properties to the resulting material. These properties may include:

Increased thermal stability

Enhanced flame retardancy due to the chlorine content

Modified solubility in organic solvents

Altered optical properties, such as refractive index

While specific polymers derived from this monomer are not widely documented, the principles of polymer chemistry suggest its potential for creating specialty polymers with tailored characteristics for advanced material applications. researchgate.net

Design and Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and agrochemistry, forming the core structure of countless active molecules. Acyl chlorides like this compound are valuable reagents for constructing these ring systems.

Research on the broader class of chloroacetyl chlorides demonstrates their utility in a variety of cyclization and cycloaddition reactions to form important heterocyclic cores. researchgate.net For instance, they are used in the synthesis of:

β-Lactams (azetidinones) through reaction with Schiff bases (imines). researchgate.net

Thiazolidinones via cyclocondensation with thioureas. researchgate.net

Benzothiazines and benzothiazoles by reacting with appropriately substituted thiophenols. researchgate.net

By employing this compound in these established synthetic routes, chemists can create novel heterocyclic scaffolds that are pre-functionalized with the 2-chloro-5-methylphenoxy moiety, providing a direct pathway to new libraries of compounds for biological screening.

| Reactant | Resulting Heterocyclic Scaffold | Synthetic Utility |

|---|---|---|

| Schiff Base (Imine) | Azetidinone (β-Lactam) | Core of penicillin and other antibiotics |

| Thiourea | Thiazolidinone | Found in various medicinally active compounds |

| o-Amino thiophenol | Benzothiazole | Scaffold for anticancer and antimicrobial agents |

| Substituted 2-chlorobenzenthiols | Benzo[b] researchgate.netechemi.comthiazin-3(4H)-one | Building block for CNS active compounds |

Environmental Transformation and Degradation Pathways of Phenoxyacetyl Chloride Derivatives

Hydrolytic Degradation Kinetics and Mechanisms in Aqueous Systems

The hydrolysis of acyl chlorides, including phenoxyacetyl chloride derivatives, is a rapid process in aqueous environments. The reaction involves a nucleophilic acyl substitution where water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming a carboxylic acid.

The general mechanism for the hydrolysis of an acyl chloride is as follows:

Nucleophilic attack: A water molecule attacks the carbonyl carbon of the acyl chloride.

Formation of a tetrahedral intermediate: A short-lived intermediate is formed.

Elimination of the leaving group: The chloride ion is expelled, and the carbonyl group is reformed, yielding the carboxylic acid.

The kinetics of the aminolysis of phenyl phenoxyacetates have been studied, indicating that these compounds readily undergo nucleophilic substitution reactions. oup.com These studies support the understanding that the phenoxyacetyl moiety is susceptible to rapid transformation in the presence of nucleophiles like water.

Photolytic Decomposition under Simulated Environmental Conditions

Once hydrolyzed to the corresponding phenoxyacetic acid, the resulting compound can undergo photolytic decomposition when exposed to sunlight. Photodegradation is an important environmental process that can lead to the breakdown of organic pollutants. The rate and extent of photolysis depend on factors such as the light absorption properties of the molecule, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers.

Studies on the photodegradation of chlorophenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which is structurally similar to the hydrolysis product of (2-Chloro-5-methylphenoxy)acetyl chloride, indicate that these compounds can be degraded by UV irradiation. The decomposition of chlorophenoxyacetic acids has been observed to follow the order of 4-chlorophenoxyacetic acid (4CA) > 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) ≈ 2,4-D > phenoxyacetic acid (PAA) in the presence of a photocatalyst like ZnO/γ-Fe2O3. researchgate.net The process involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring and the side chain of the phenoxyacetic acid, leading to its degradation.

While specific quantum yields for the direct photolysis of (2-Chloro-5-methylphenoxy)acetic acid are not documented, the available research on related compounds suggests that photolytic degradation is a viable pathway for the environmental dissipation of this class of compounds.

Sorption Phenomena and Environmental Partitioning in Soil Matrices

The sorption of the hydrolysis product, (2-Chloro-5-methylphenoxy)acetic acid, to soil particles is a critical process that influences its mobility, bioavailability, and persistence in the terrestrial environment. Sorption is governed by the physicochemical properties of the compound and the characteristics of the soil, including its organic matter content, clay mineralogy, and pH.

Phenoxyacetic acids are weak acids and their charge state is pH-dependent. At environmental pH values typically above their pKa, they exist predominantly in their anionic form. This anionic nature significantly affects their interaction with soil components. The mobility of a substance in soil is often described by the soil adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption to organic matter and low mobility.

Table 1: Physicochemical Properties and Mean Log Kd Values for Selected Phenoxy Herbicides This table presents data for compounds structurally related to the hydrolysis product of this compound.

| Compound | pKa | Log Kow | Mean Log Kd (L/kg) | Standard Deviation of Log Kd | Number of Samples |

| 2,4-D | 2.8 | 2.81 | 0.16 | 0.55 | 271 |

| 2,4-DB | 4.8 | 3.94 | 0.99 | 0.45 | 9 |

| 2,4-DP | 2.9 | 3.03 | 0.42 | 0.57 | 18 |

| MCPA | 3.1 | 3.07 | 0.05 | 0.65 | 109 |

| MCPB | 4.8 | 4.07 | 1.13 | 0.40 | 5 |

| MCPP | 3.1 | 3.23 | 0.23 | 0.61 | 57 |

Data sourced from a review of phenoxy herbicide sorption experiments. researchgate.net

Soil organic matter (SOM), particularly humic and fulvic acids, is a primary sorbent for phenoxyacetic acid herbicides. researchgate.netresearchgate.net The neutral form of these herbicides can bind directly to humic and fulvic acids, while at higher pH, where the anionic forms dominate, sorption can occur via bridges created by cations such as Al³⁺. mdpi.com Fulvic and humic acids have been identified as the main adsorbents for phenoxyalkanoic herbicides in soils. nih.gov The carboxylic groups of humic acids, in particular, play a significant role in the sorption process. scielo.br

Clay minerals, such as kaolinite (B1170537) and montmorillonite, also contribute to the sorption of these compounds. Montmorillonite is generally a more effective sorbent than kaolinite for organic pesticides. nih.gov The interaction with clay minerals is also influenced by pH. For anionic pesticides, sorption to negatively charged clay surfaces is generally weak but can be mediated by cation bridging.

The properties of the soil as an adsorbent have a profound influence on the sorption of phenoxyacetic acid derivatives. Key factors include:

Soil pH: As the pH increases, phenoxyacetic acids become more anionic, which can lead to increased repulsion from negatively charged soil colloids and thus lower sorption.

Organic Carbon Content (foc): A higher organic carbon content generally leads to greater sorption, as organic matter provides a major partitioning medium for organic compounds.

Clay Content and Type: Soils with higher clay content, particularly 2:1 clays (B1170129) like montmorillonite, tend to exhibit higher sorption capacity due to their larger surface area and charge characteristics. nih.gov

Metal Oxides: Iron and aluminum oxides can also serve as important sorption sites for phenoxy herbicides. researchgate.net

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Protocols

The agrochemical industry, a primary user of phenoxyacetic acid derivatives, is under significant pressure to adopt more environmentally benign manufacturing processes. azocleantech.com The principles of green chemistry provide a framework for these improvements, emphasizing waste prevention, energy efficiency, and the use of renewable feedstocks. acs.orgnumberanalytics.com

Future research will likely focus on replacing traditional chlorinating agents like thionyl chloride or oxalyl chloride, which produce stoichiometric amounts of acidic waste, with more sustainable alternatives. wikipedia.org Catalytic methods that utilize greener oxidants and chlorine sources are a key area of investigation. Furthermore, the development of solvent-free reaction conditions or the use of recyclable, non-toxic solvents will be crucial in reducing the environmental footprint of the synthesis process. numberanalytics.comwipo.intgoogle.comgoogle.com Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, presents another promising avenue for the green synthesis of phenoxyacetic acid derivatives and their subsequent conversion to acyl chlorides. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | Catalytic chlorination, Enzymatic processes |

| Solvents | Volatile organic compounds (VOCs) | Supercritical fluids, Ionic liquids, Water, Solvent-free |

| Byproducts | Acidic gases (HCl, SO2), Stoichiometric waste | Recyclable catalysts, Water |

| Energy Consumption | High temperature and pressure | Lower energy requirements, Ambient conditions |

| Atom Economy | Lower | Higher, maximizing incorporation of reactants |

Exploration of Novel Reactivity Profiles and Catalytic Applications

(2-Chloro-5-methylphenoxy)acetyl chloride's reactivity is centered on its acyl chloride group. wikipedia.org Modern catalytic methods are poised to unlock new reaction pathways for this functional group. A significant emerging trend is the use of visible-light photoredox catalysis, which can generate acyl radicals from abundant and inexpensive aroyl chlorides under mild conditions. rsc.orgnih.gov This approach enables the formation of new carbon-carbon bonds and the synthesis of valuable heterocyclic compounds. rsc.org

The application of dual catalytic systems, for instance combining photoredox catalysis with nickel catalysis, expands the scope of cross-coupling reactions involving acyl chlorides. organic-chemistry.orgnih.govacs.org This allows for the formation of complex molecules like α-alkoxyketones from stable starting materials under operationally simple and mild conditions. organic-chemistry.orgacs.org Future work will likely explore the application of these cutting-edge catalytic methods to this compound, enabling its use in a wider range of chemical transformations and the synthesis of novel, high-value products.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in chemical production, offering enhanced safety, efficiency, and control. wikipedia.org For the synthesis of reactive intermediates like this compound, flow chemistry provides significant advantages by minimizing the volume of hazardous materials at any given time and allowing for precise control over reaction parameters such as temperature and mixing. acs.orgacs.orgjustia.com The on-demand, in-situ generation of acyl chlorides in a flow system can improve safety and lead to higher purity products. acs.orgresearchgate.net